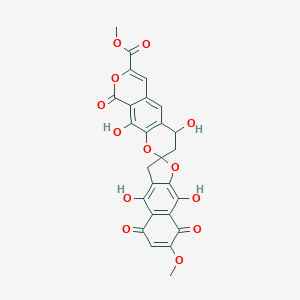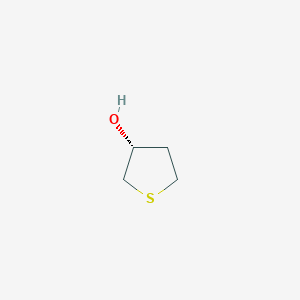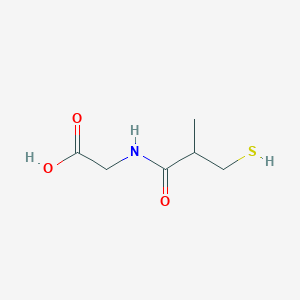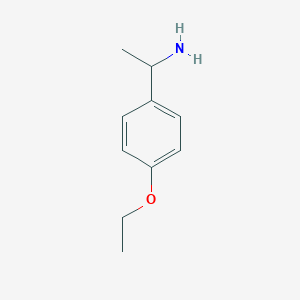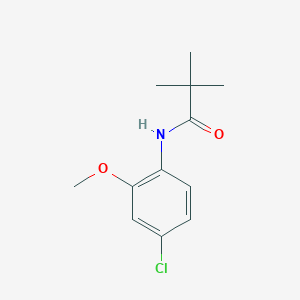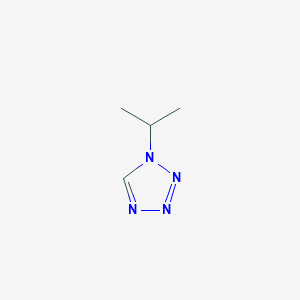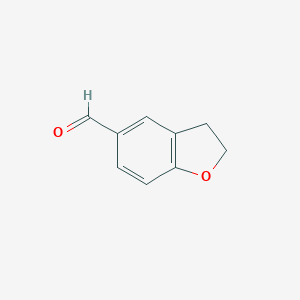
2,3-Dihydrobenzofuran-5-carboxaldéhyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dihydrobenzofuran derivatives, including compounds similar to 2,3-Dihydrobenzofuran-5-carboxaldehyde, has been explored through various chemical reactions. For instance, rhodium(II)-catalyzed tandem reactions of 2-triazole-benzaldehydes and 2-triazole-alkylaryl ketones have been developed for the synthesis of dihydroisobenzofuran and indanone derivatives, showcasing the compound's versatility in synthesis pathways (Shen et al., 2014). Similarly, organozinc reagents have been utilized in enantioselective addition to 2-alkynyl benzaldehydes, followed by regioselective cyclization, to form chiral 1,3-dihydroisobenzofurans (Chai et al., 2008).
Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzofuran-5-carboxaldehyde and its derivatives is characterized by the presence of a dihydrobenzofuran core, which contributes to its unique chemical properties. The structural analysis often involves computational and spectroscopic methods to elucidate the arrangement of atoms and the electronic configuration, which are crucial for understanding its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Dihydrobenzofuran derivatives are known to participate in a variety of chemical reactions, thanks to their reactive functional groups. For example, N-heterocyclic carbene-catalyzed reactions have been employed for the stereoselective synthesis of polyhydroxylated spiro- and fused indenones, showcasing the compound's reactivity and the influence of catalyst structure on the reaction outcome (Cheng et al., 2011).
Applications De Recherche Scientifique
Informations de base
“2,3-Dihydrobenzofuran-5-carboxaldéhyde” est une molécule organique fusionnée dans laquelle le benzène est fusionné avec un cycle dihydrofurane . Il a une formule empirique de C9H8O2 et un poids moléculaire de 148.16 .
Réactif biochimique
Ce composé est un réactif biochimique qui peut être utilisé comme matériau biologique ou composé organique pour la recherche en sciences de la vie .
Synthèse d'un échafaudage privilégié
Il a été utilisé pour la synthèse d'un échafaudage privilégié 1,2,6,7-tétrahydro-8H-indéno[5,4-b]furan-8-one, qui est utilisé pour la synthèse de ramelteon, un médicament utilisé pour traiter l'insomnie .
Activités anticancéreuses
Certains benzofuranes substitués ont montré des activités anticancéreuses dramatiques. Par exemple, un composé (appelé composé 36 dans l'étude) s'est avéré avoir des effets inhibiteurs significatifs de la croissance cellulaire sur divers types de cellules cancéreuses .
Activités antivirales
Les composés benzofuranes, y compris le this compound, ont montré de fortes activités antivirales .
Activités antibactériennes
Les composés benzofuranes ont également démontré de fortes activités antibactériennes .
Activités antioxydantes
Ces composés ont montré des activités antioxydantes, ce qui peut aider à protéger l'organisme des dommages causés par des molécules nocives appelées radicaux libres .
Activités antitumorales
Les composés benzofuranes ont montré de fortes activités antitumorales .
Safety and Hazards
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVDBDZSOJGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204300 | |
| Record name | 2,3-Dihydrobenzofuran-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55745-70-5 | |
| Record name | 2,3-Dihydrobenzofuran-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55745-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydrobenzofuran-5-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055745705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydrobenzofuran-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrobenzofuran-5-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)

